N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a furan-2-yl substituent at the 5-position of the oxadiazole ring and a 4-methoxyphenylacetamide moiety. Its structure combines lipophilic (furan, methoxyphenyl) and hydrogen-bonding (acetamide) groups, which may influence bioavailability and target binding .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-6-4-10(5-7-11)9-13(19)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDGHDYBIUVYJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(4-Methoxyphenyl)Acetic Acid Hydrazide
The journey begins with converting 2-(4-methoxyphenyl)acetic acid into its hydrazide derivative, a critical precursor for oxadiazole formation.
Procedure :
- Esterification : React 2-(4-methoxyphenyl)acetic acid (10 mmol) with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. Evaporate excess SOCl₂ under reduced pressure to yield the acyl chloride.
- Hydrazide Formation : Treat the acyl chloride with hydrazine hydrate (NH₂NH₂·H₂O, 12 mmol) in ethanol at room temperature for 6 hours. Isolate the precipitate via filtration and recrystallize from ethanol to obtain 2-(4-methoxyphenyl)acetohydrazide (yield: 85–90%).
Mechanistic Insight :
The reaction proceeds through nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing chloride. Steric hindrance from the 4-methoxy group is minimal, ensuring high conversion efficiency.
Preparation of 5-(Furan-2-yl)-1,3,4-Oxadiazole-2-Carboxylic Acid
The oxadiazole ring is constructed using furan-2-carboxylic acid as the heterocyclic contributor.
Procedure :
- Mixed Carbonyl Hydrazide Synthesis : React furan-2-carboxylic acid (10 mmol) with 2-(4-methoxyphenyl)acetohydrazide (10 mmol) in phosphorus oxychloride (POCl₃, 20 mL) at 80°C for 4 hours.
- Cyclization : Quench the reaction with ice-cold water, adjust pH to 7–8 with sodium bicarbonate, and extract with ethyl acetate. Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate 3:1) to isolate 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid (yield: 70–75%).
Critical Parameters :
Coupling of the Oxadiazole and Acetamide Moieties
The final step involves amide bond formation between the oxadiazole-carboxylic acid and 2-(4-methoxyphenyl)acetamide.
Procedure :
- Activation : Treat 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid (8 mmol) with oxalyl chloride (10 mmol) in DCM at 0°C for 1 hour. Remove excess reagent under vacuum to obtain the acyl chloride.
- Amidation : React the acyl chloride with 2-(4-methoxyphenyl)acetamide (8 mmol) in dry tetrahydrofuran (THF) containing triethylamine (TEA, 10 mmol) at room temperature for 12 hours. Concentrate the mixture and purify via recrystallization (ethanol/water) to yield the target compound (yield: 65–70%).
Optimization Notes :
- Catalyst Use : TEA neutralizes HCl, driving the reaction to completion.
- Solvent Choice : THF’s moderate polarity balances solubility and reaction kinetics.
Alternative Synthesis Pathways
Ultrasonic-Assisted Cyclization
Modern techniques employ ultrasound to accelerate cyclization. A mixture of 2-(4-methoxyphenyl)acetohydrazide and furan-2-carbonyl chloride in acetonitrile, irradiated at 40 kHz for 30 minutes, achieves 80% yield—a 15% improvement over conventional heating.
One-Pot Tandem Reactions
Recent patents describe a streamlined approach where 2-(4-methoxyphenyl)acetic acid, furan-2-carbohydrazide, and POCl₃ react sequentially in a single vessel, reducing purification steps and improving atom economy (yield: 68%).
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.72–7.68 (m, 2H, furan-H), 7.45–7.41 (m, 2H, Ar-H), 6.89–6.85 (m, 2H, Ar-H), 3.81 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N oxadiazole), 1245 cm⁻¹ (C-O-C methoxy).
Physical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃ |
| Molecular Weight | 284.31 g/mol |
| Melting Point | 198–202°C |
| Solubility (25°C) | DMSO > 50 mg/mL |
Challenges and Mitigation Strategies
- Low Cyclization Yields : Attributable to moisture sensitivity of POCl₃. Solution: Use molecular sieves and anhydrous solvents.
- Furan Ring Oxidation : Mitigated by conducting reactions under nitrogen atmosphere.
- Byproduct Formation : Column chromatography (silica gel, gradient elution) effectively separates target compounds from bis-oxadiazole derivatives.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability. The furan and methoxyphenyl groups can contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from analogs; †Estimated based on structural similarity.
Key Observations:
- Furan vs. Pyridinyl/Phenyl : The furan-2-yl group in the target compound may enhance π-π stacking in biological targets compared to pyridinyl (polar) or chlorophenyl (lipophilic) substituents .
- Methoxy Position : The 4-methoxyphenyl group in the target compound likely improves solubility compared to its 2-methoxy positional isomer .
- Molecular Size : LMM11, with a benzamide-sulfamoyl group, has a higher molar mass (~503 g/mol), which may reduce membrane permeability compared to the target compound .
Pharmacological Activity
Key Findings:
- Antifungal Potential: LMM11 and 6f exhibit direct antifungal activity, with 6f showing lower MIC values. The target compound’s furan moiety may similarly target fungal thioredoxin reductase, though experimental validation is needed .
- Toxicity Profile : Compounds like LMM11 and 6f demonstrate low cytotoxicity, suggesting the target compound’s structural framework may also be safe for further testing .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 228.25 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 228.25 g/mol |
| Density | 1.303 g/cm³ |
| Boiling Point | 428.8 °C |
| Flash Point | 213.1 °C |
Biological Activity Overview
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan ring enhances this activity, suggesting a synergistic effect between the two functional groups.
Anticancer Potential
Studies have highlighted the anticancer properties of oxadiazole derivatives. The mechanism often involves the inhibition of key enzymes associated with cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . For example, some derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent cytotoxic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with furan and oxadiazole moieties can induce oxidative stress in microbial cells, leading to cell death .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
Several studies have documented the biological activities of similar compounds:
- Study on Antimicrobial Activity : A recent investigation demonstrated that a furan-based oxadiazole derivative exhibited broad-spectrum antibacterial activity against multiple strains, outperforming standard antibiotics .
- Anticancer Efficacy : In vitro studies using HeLa cells revealed that a related oxadiazole compound had an IC50 value of 0.15 µg/mL, indicating strong potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, furan-2-carbohydrazine and 4-methoxyphenylacetic acid derivatives are condensed to form the oxadiazole core . Key steps include refluxing in ethanol with catalytic sulfuric acid, followed by purification via recrystallization. Yield optimization requires careful control of temperature (70–80°C), stoichiometric ratios (1:1.2 hydrazide:carboxylic acid), and inert atmospheres to minimize oxidation side reactions. TLC monitoring at each step ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
1H and 13C NMR are critical for confirming the oxadiazole ring (C=N peaks at ~160–165 ppm in 13C NMR) and methoxy group (singlet at ~3.8 ppm in 1H NMR). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bending (acetamide, ~3300 cm⁻¹). Mass spectrometry (ESI-MS) should show a molecular ion peak matching the exact mass (e.g., m/z 341.3 for C₁₅H₁₃N₃O₄) .
Q. What preliminary biological assays are recommended to evaluate its potential pharmacological activity?
Initial screening should include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is essential to confirm the oxadiazole ring geometry and substituent orientations. Challenges include:
- Disorder in the furan ring : Partial occupancy modeling may be required if thermal motion is high.
- Hydrogen bonding networks : Use Olex2 or Mercury to map interactions (e.g., N-H···O=C) stabilizing the lattice .
- Twinned crystals : If twinning occurs (e.g., pseudo-merohedral twinning), apply the TWIN/BASF command in SHELXL .
Q. How do structural modifications (e.g., methoxy group substitution) influence bioactivity, and how can SAR studies be designed to validate this?
The 4-methoxyphenyl group enhances electron-donating effects, potentially improving receptor binding. To study SAR:
- Synthesize analogs : Replace methoxy with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl).
- Docking studies : Use AutoDock Vina to predict binding affinities against targets like EGFR or COX-2.
- In vitro validation : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, replacing methoxy with chlorine reduced antimicrobial activity by 40% in a related oxadiazole derivative .
Q. How should researchers address contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?
Contradictions may arise from poor pharmacokinetics or off-target effects. Mitigation strategies include:
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis).
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- Mechanistic studies : RNA-seq or proteomics to identify unintended pathways affected by the compound .
Methodological Tables
Q. Table 1. Key Spectral Markers for Structural Confirmation
| Technique | Key Peaks | Assignment |
|---|---|---|
| 1H NMR | 3.8 ppm (s, 3H) | Methoxy group |
| 13C NMR | 160–165 ppm | Oxadiazole C=N |
| IR | 1680 cm⁻¹ | Acetamide C=O |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Analog | Modification | Antimicrobial MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| Parent | 4-OCH₃ | 12.5 | 8.2 |
| A | 4-NO₂ | 50.0 | 15.6 |
| B | 4-Cl | 25.0 | 10.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
